3-(4-Bromo-2-ethylphenyl)-3-hydroxypropanoic acid
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Overview
Description
3-(4-Bromo-2-ethylphenyl)-3-hydroxypropanoic acid is an organic compound characterized by the presence of a bromine atom, an ethyl group, and a hydroxypropanoic acid moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-ethylphenyl)-3-hydroxypropanoic acid typically involves the bromination of 2-ethylphenyl derivatives followed by the introduction of the hydroxypropanoic acid group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process. Subsequent steps may involve the use of Grignard reagents or other organometallic compounds to introduce the hydroxypropanoic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-ethylphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 3-(4-Bromo-2-ethylphenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(2-Ethylphenyl)-3-hydroxypropanoic acid.
Substitution: Formation of 3-(4-Amino-2-ethylphenyl)-3-hydroxypropanoic acid or 3-(4-Mercapto-2-ethylphenyl)-3-hydroxypropanoic acid.
Scientific Research Applications
3-(4-Bromo-2-ethylphenyl)-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-ethylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-2-ethylphenyl)-3-hydroxypropanoic acid
- 3-(4-Fluoro-2-ethylphenyl)-3-hydroxypropanoic acid
- 3-(4-Iodo-2-ethylphenyl)-3-hydroxypropanoic acid
Uniqueness
3-(4-Bromo-2-ethylphenyl)-3-hydroxypropanoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13BrO3 |
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Molecular Weight |
273.12 g/mol |
IUPAC Name |
3-(4-bromo-2-ethylphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H13BrO3/c1-2-7-5-8(12)3-4-9(7)10(13)6-11(14)15/h3-5,10,13H,2,6H2,1H3,(H,14,15) |
InChI Key |
RIDHMCYKKKZPSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)C(CC(=O)O)O |
Origin of Product |
United States |
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